molecular formula C18H26O5S B10795620 Nandrolone hydrogen sulfate CAS No. 98804-55-8

Nandrolone hydrogen sulfate

Cat. No.: B10795620
CAS No.: 98804-55-8
M. Wt: 354.5 g/mol
InChI Key: SKZMVWBZTQNCKW-IZPLOLCNSA-N
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Description

Nandrolone hydrogen sulfate (CAS: 60672-82-4, molecular formula: C18H25NaO5S) is the sulfate-conjugated sodium salt of nandrolone, a 19-norsteroid anabolic-androgenic steroid (AAS). Nandrolone itself (CAS: 434-22-0, molecular weight: 274.40 g/mol) is characterized by a 17β-hydroxyl group and a 19-nor structure, which reduces its androgenic activity while retaining anabolic effects . The sulfate conjugation enhances water solubility compared to non-polar ester derivatives (e.g., nandrolone decanoate), influencing its pharmacokinetics and metabolic pathways .

Properties

CAS No.

98804-55-8

Molecular Formula

C18H26O5S

Molecular Weight

354.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate

InChI

InChI=1S/C18H26O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h10,13-17H,2-9H2,1H3,(H,20,21,22)/t13-,14+,15+,16-,17-,18-/m0/s1

InChI Key

SKZMVWBZTQNCKW-IZPLOLCNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Preparation Methods

The synthesis of nandrolone hydrogen sulfate involves the esterification of nandrolone with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the final product .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Nandrolone hydrogen sulfate (C₁₈H₂₆O₅S) is a 19-nortestosterone derivative with a sulfate ester group at the 17β-position . Key structural features include:

  • Stereochemistry : Six defined stereocenters with absolute configuration .

  • SMILES : [H][C@@]12CC[C@H](OS(O)(=O)=O)[C@@]1(C)CC[C@]3([H])[C@@]4([H])CCC(=O)C=C4CC[C@@]23[H] .

  • InChIKey : SKZMVWBZTQNCKW-IZPLOLCNSA-N .

Sulfate Ester Hydrolysis

The sulfate ester group confers susceptibility to enzymatic or acidic hydrolysis, releasing nandrolone and sulfuric acid. This reaction is critical for its metabolic deactivation . While specific kinetic data for hydrolysis are unavailable in the provided sources, the ester’s lability aligns with general sulfated steroid behavior.

Receptor Binding Affinities

This compound interacts with steroid receptors, influencing its pharmacological profile. Relative binding affinities compared to reference ligands (100%) are :

ReceptorNandroloneTestosteroneEstradiol
Androgen (AR) 154–155%100%7.9%
Progesterone (PR) 20%1.0–1.2%2.6%
Glucocorticoid (GR) 0.5%0.17%0.6%

This table highlights its strong androgen receptor affinity, modulating anabolic effects, and weaker interactions with other steroid receptors .

Neurochemical Interactions

This compound impacts neurotransmitter systems, particularly through:

  • NMDA Receptor Modulation : Binds to sigma-1 receptors, altering NMDA receptor phosphorylation and enhancing excitatory neurotransmission .

  • GABAergic Effects : Chronic exposure modifies GABAₐ receptor-mediated currents in hypothalamic nuclei, influencing aggression and anxiety pathways .

  • Neurosteroid Interactions : Displaces endogenous neurosteroids (e.g., DHEAS, pregnenolone sulfate) from sigma-1 receptors, affecting stress and reward systems .

Metabolic and Enzymatic Effects

  • Adrenal Steroidogenesis : Inhibits corticosterone (CORT) synthesis by downregulating adrenal 5α-reductase I and 11β-hydroxylase .

  • Adiponectin Regulation : Reduces adiponectin levels via direct adipocyte effects, contributing to metabolic dysfunction .

  • HMGCR Upregulation : Increases hepatic HMG-CoA reductase expression, potentially altering cholesterol metabolism .

Limitations and Research Gaps

While the provided data elucidate structural and biochemical interactions, explicit kinetic or mechanistic details of its chemical reactions (e.g., hydrolysis rates, synthetic pathways) are absent in the reviewed sources. Further studies are needed to quantify reaction thermodynamics and explore catalytic processes.

Scientific Research Applications

Nandrolone hydrogen sulfate has several scientific research applications:

    Chemistry: It is used as a reference compound in the development and validation of analytical methods, such as HPLC and mass spectrometry.

    Biology: this compound is studied for its effects on muscle growth, bone density, and protein synthesis. It is also used in research on androgen receptor interactions.

    Medicine: This compound is used in the treatment of conditions such as anemia, osteoporosis, and muscle wasting.

    Industry: This compound is used in the formulation of ophthalmic drugs and other pharmaceutical products.

Mechanism of Action

Nandrolone hydrogen sulfate exerts its effects by binding to androgen receptors. The drug-receptor complex enters the nucleus and binds to specific nucleotide sequences of the chromosomal DNA, leading to the transcription of genes involved in protein synthesis and muscle growth . This mechanism promotes anabolic effects, such as increased muscle mass and bone density, while also exhibiting androgenic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison :

Nandrolone Decanoate (CAS: 360-70-3): A lipophilic ester prodrug with a C10 fatty acid chain, providing sustained release .

Nandrolone Phenylpropionate (CAS: 62-90-8): Another ester derivative with a shorter aromatic chain, offering intermediate duration of action .

19-Norandrosterone Sulfate: A metabolite of nandrolone, excreted as a sulfoconjugate in endogenous conditions .

Nandrolone Glucuronide: The primary urinary metabolite after exogenous nandrolone administration .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility
Nandrolone Hydrogen Sulfate C18H25NaO5S 376.44 High (aqueous)
Nandrolone Decanoate C28H44O3 428.65 Low (lipophilic)
19-Norandrosterone Sulfate C19H28O5S 392.49 Moderate (polar)
Nandrolone Glucuronide C24H34O8 450.52 High (polar)

Metabolic Pathways and Detection

  • This compound: Sulfate conjugation is rare in exogenous nandrolone administration. Endogenous 19-norsteroids, however, produce sulfoconjugates like 19-norandrosterone sulfate, which are persistent in urine and detectable at low concentrations .
  • Nandrolone Esters (Decanoate/Phenylpropionate): Hydrolyzed to free nandrolone in vivo, then metabolized to glucuronide conjugates (e.g., 19-norandrosterone glucuronide), a hallmark of exogenous use .
  • Differentiation in Doping Tests: Glucuronide Conjugates: Dominant after exogenous administration; used as a doping marker . Sulfate Conjugates: Indicative of endogenous production if detected without glucuronides .

Table 2: Metabolic Excretion Patterns

Compound Primary Conjugate Detection Window Significance
Nandrolone Decanoate Glucuronide Days to weeks Exogenous use marker
Endogenous 19-Norsteroids Sulfate Prolonged (low levels) Endogenous origin
This compound Sulfate (if endogenous) Variable Rare; context-dependent

Table 3: Pharmacological Properties

Compound Half-Life Clinical Use Safety Concerns
Nandrolone Decanoate ~7–12 days Anemia, osteoporosis Hepatotoxicity (rare)
Nandrolone Phenylpropionate ~3–5 days Veterinary applications Limited data
This compound Unknown Research/endogenous Insufficient data

Q & A

Q. Key Parameters for Assay Validation

ParameterRequirementReference Method
Limit of Detection≤1 ng/mL in serumHPLC-UV
SpecificityResolution ≥1.5 between adjacent peaksUSP Guidelines
Recovery Rate85–115% in spiked matricesChromatographic

How can researchers differentiate endogenous and exogenous sources of nandrolone metabolites in clinical studies?

Advanced Research Question
Endogenous nandrolone production (e.g., in polycystic ovary syndrome [PCOS]) complicates doping or pharmacokinetic studies. Methodological approaches include:

  • Isotopic Ratio Mass Spectrometry (IRMS): Detect 13C/12C^{13}\text{C}/^{12}\text{C} ratios to distinguish synthetic (exogenous) vs. biosynthetic (endogenous) sources .
  • In Vitro Models: Expose granulosa cells to testosterone and measure nandrolone synthesis rates as a baseline for endogenous production .
  • Longitudinal Sampling: Track urinary 19-norandrosterone (19-NA) levels over time; sustained elevation suggests exogenous use .

What considerations are critical in designing reproducible pharmacokinetic studies for this compound?

Basic Research Question

  • Sample Size Justification: Use power analysis to determine n ≥ 5 per group, with individual data points plotted if n < 5 .
  • Error Reporting: Define error bars as standard deviation (SD) for technical replicates or standard error (SEM) for biological replicates .
  • Replication: Conduct ≥3 independent experiments, explicitly stating replication counts in methods .

Q. Example Experimental Design Table

ParameterSpecificationEvidence Source
SpeciesSprague-Dawley rats
Dose Range0.1–10 mg/kg (intramuscular)Extrapolated
Sampling Times0, 2, 6, 24, 48 hours post-administration

How should conflicting data on metabolic pathways of this compound be addressed?

Advanced Research Question
Contradictory findings (e.g., variability in hepatic vs. renal metabolism) require:

  • Systematic Review: Adopt PRISMA guidelines to aggregate pharmacokinetic data, noting interspecies differences (e.g., human vs. rodent CYP450 activity) .
  • In Vitro Cytochrome P450 Assays: Use microsomal fractions to isolate phase I metabolism pathways and quantify metabolite ratios .
  • Dose-Response Modeling: Apply nonlinear regression to identify enzyme saturation thresholds that may explain discrepancies .

What statistical approaches are recommended for analyzing dose-response relationships in in vitro models?

Advanced Research Question

  • Nonparametric Tests: Use Mann-Whitney U for non-normal distributions (common in small n studies) .
  • EC50 Calculation: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier Handling: Predefine exclusion criteria (e.g., >3 SD from mean) to avoid bias .

How can receptor binding assays optimize specificity for this compound?

Basic Research Question

  • Competitive Binding: Use 3H^3\text{H}-labeled testosterone as a tracer to measure displacement by this compound .
  • Control for Cross-Reactivity: Include androgen receptor (AR)-negative cell lines to confirm AR-specific binding .
  • Data Normalization: Express results as % inhibition relative to baseline (unbound tracer) .

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